

The Aldehydic Note of 10-Undecenal: A Technical Guide for Perfumery

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Compound of Interest

Compound Name: 10-Undecenal

Cat. No.: B094395

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Introduction: **10-Undecenal**, also known as aldehyde C-11 undecylenic, is a pivotal ingredient in modern perfumery, celebrated for its powerful and diffusive aldehydic note. This technical guide provides an in-depth analysis of **10-undecenal**, covering its chemical and olfactory properties, synthesis and purification protocols, and the underlying biochemical mechanisms of its perception. This document is intended for researchers, chemists, and professionals in the fragrance and flavor industry.

Chemical and Olfactory Profile

10-Undecenal is an unsaturated aliphatic aldehyde with a terminal double bond, a structural feature that contributes to its characteristic reactivity and potent odor.^[1] Its olfactory profile is complex, often described as waxy, rosy-citrusy, and green, with a fresh, clean character that imparts a significant "lift" to fragrance compositions.^[2] It is a key component in creating the classic "aldehydic" top note, famously utilized in many iconic perfumes.

Quantitative Data

The following tables summarize the key physicochemical and olfactory properties of **10-undecenal**.

Table 1: Physicochemical Properties of **10-Undecenal**

Property	Value	Reference
CAS Number	112-45-8	[3]
Molecular Formula	C ₁₁ H ₂₀ O	[3]
Molecular Weight	168.28 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	235 °C at 760 mmHg	[4]
Density	0.840 - 0.850 g/cm ³ at 25 °C	[4]
Vapor Pressure	0.0423 mmHg at 20 °C	[4]
Solubility	Insoluble in water; soluble in ethanol and oils	[1]
logP (o/w)	4.12	[4]

Table 2: Olfactory and Gustatory Thresholds of **10-Undecenal**

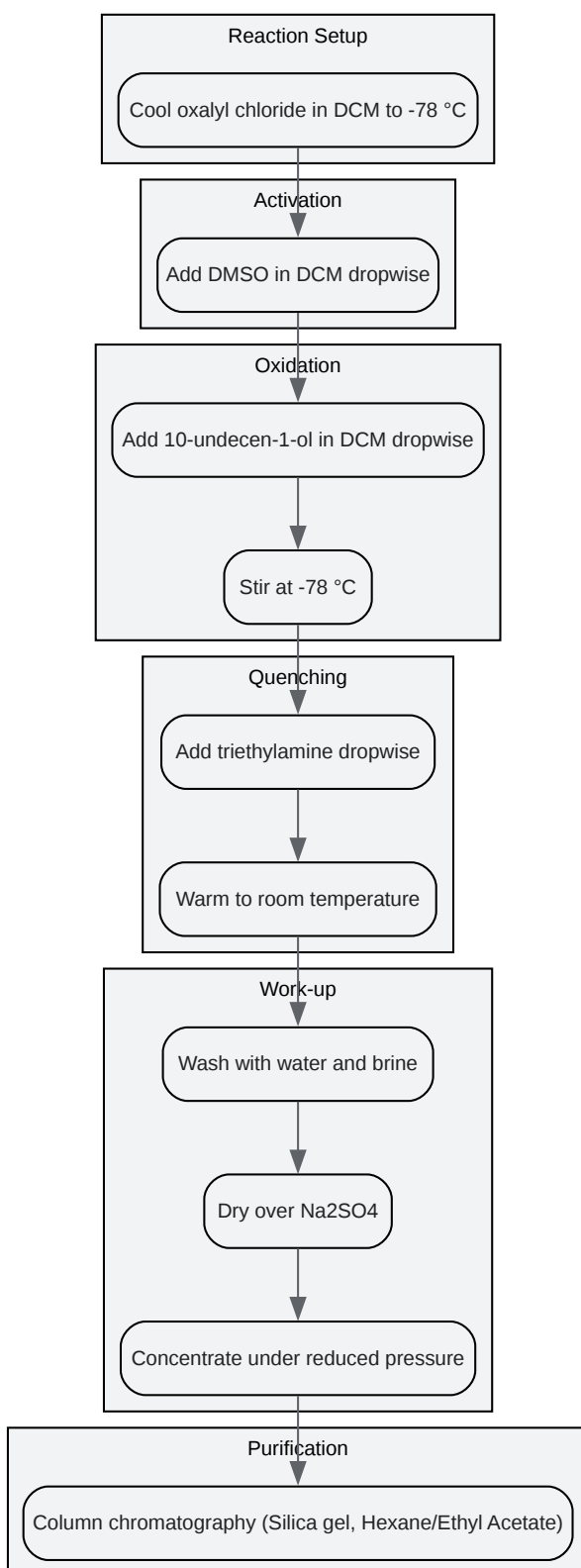
Parameter	Value	Reference
Odor Description	Powerful, waxy, rosy-citrusy, green, fresh	[2]
Taste Description	Fatty, oily, aldehydic with a mandarin citrus nuance at 2.5 ppm	[1]
Odor Threshold in Water	Not available	
Odor Threshold in Air	Not explicitly found for 10-undecenal. For the structurally similar octanal, the threshold is 0.06 ppb.	

Experimental Protocols

Synthesis of 10-Undecenal via Swern Oxidation

This protocol describes the synthesis of **10-undecenal** from its corresponding alcohol, 10-undecen-1-ol.

Workflow for the Swern Oxidation of 10-undecen-1-ol



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Caption: Workflow for the synthesis of **10-undecenal** via Swern oxidation.

Materials:

- 10-undecen-1-ol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Hexane
- Ethyl acetate
- Silica gel
- Anhydrous sodium sulfate
- Brine (saturated aqueous NaCl solution)

Procedure:

- In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature below -60 °C.
- After the addition is complete, stir the mixture for 15 minutes.
- Add a solution of 10-undecen-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
- Stir the reaction at -78 °C for 1 hour.

- Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below -60 °C.
- After the addition, remove the cooling bath and allow the reaction to warm to room temperature.
- Quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis of 10-Undecenal via Rosenmund Reduction

An alternative synthesis route involves the reduction of undecylenoyl chloride.^[5]^[6]

Procedure:

- Undecylenic acid is converted to undecylenoyl chloride using a suitable chlorinating agent such as thionyl chloride.^[6]
- The resulting acid chloride is then subjected to catalytic hydrogenation using a palladium on barium sulfate (Pd/BaSO₄) catalyst.^[7]
- The reaction is typically carried out in a non-polar solvent like toluene or xylene.
- A catalyst poison, such as quinoline-sulfur or thiourea, is often added to prevent over-reduction of the aldehyde to the corresponding alcohol.^[5]^[7]
- Hydrogen gas is bubbled through the reaction mixture until the evolution of HCl ceases.
- The catalyst is removed by filtration, and the product is isolated by distillation under reduced pressure.

Purification by Column Chromatography

Crude **10-undecenal** can be purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexane is typically employed, starting with a low polarity mobile phase (e.g., 100% hexane) and gradually increasing the polarity (e.g., up to 10% ethyl acetate). The fractions are monitored by thin-layer chromatography (TLC) to identify and combine those containing the pure product.

Characterization

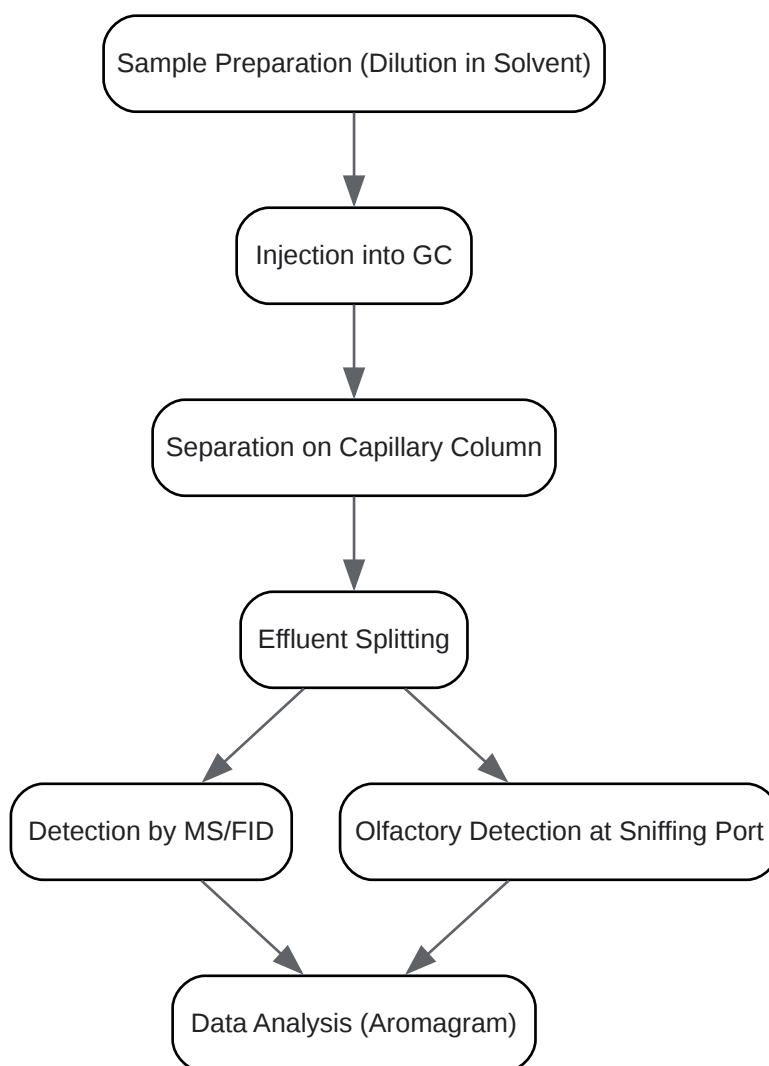
The identity and purity of the synthesized **10-undecenal** can be confirmed using spectroscopic methods.

- ^1H NMR: The proton NMR spectrum should show characteristic signals for the aldehydic proton (around 9.7 ppm), the terminal vinyl protons (around 4.9-5.8 ppm), and the aliphatic chain protons.
- ^{13}C NMR: The carbon NMR spectrum will display a distinctive peak for the carbonyl carbon of the aldehyde (around 202 ppm).
- IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretch of the aldehyde at approximately 1730 cm^{-1} and bands for the C=C stretch of the terminal alkene around 1640 cm^{-1} .

Olfactory Analysis by Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to evaluate the odor profile of individual components in a complex mixture.[\[8\]](#)

GC-O Analysis Workflow



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Caption: General workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Procedure:

- **Sample Preparation:** A dilute solution of the **10-undecenal** sample is prepared in a suitable solvent (e.g., ethanol).
- **GC Separation:** The sample is injected into a gas chromatograph equipped with a capillary column suitable for fragrance analysis (e.g., a non-polar DB-5 or a polar DB-WAX). The oven temperature is programmed to achieve good separation of the volatile components.

- **Effluent Splitting:** The effluent from the GC column is split, with one portion directed to a conventional detector (e.g., a mass spectrometer or flame ionization detector) and the other to a heated sniffing port.
- **Olfactory Assessment:** A trained panelist sniffs the effluent at the sniffing port and records the odor character and intensity of each eluting compound.
- **Data Analysis:** The data from the chemical detector and the olfactory assessment are combined to create an aromagram, which correlates specific chemical compounds with their perceived odor.

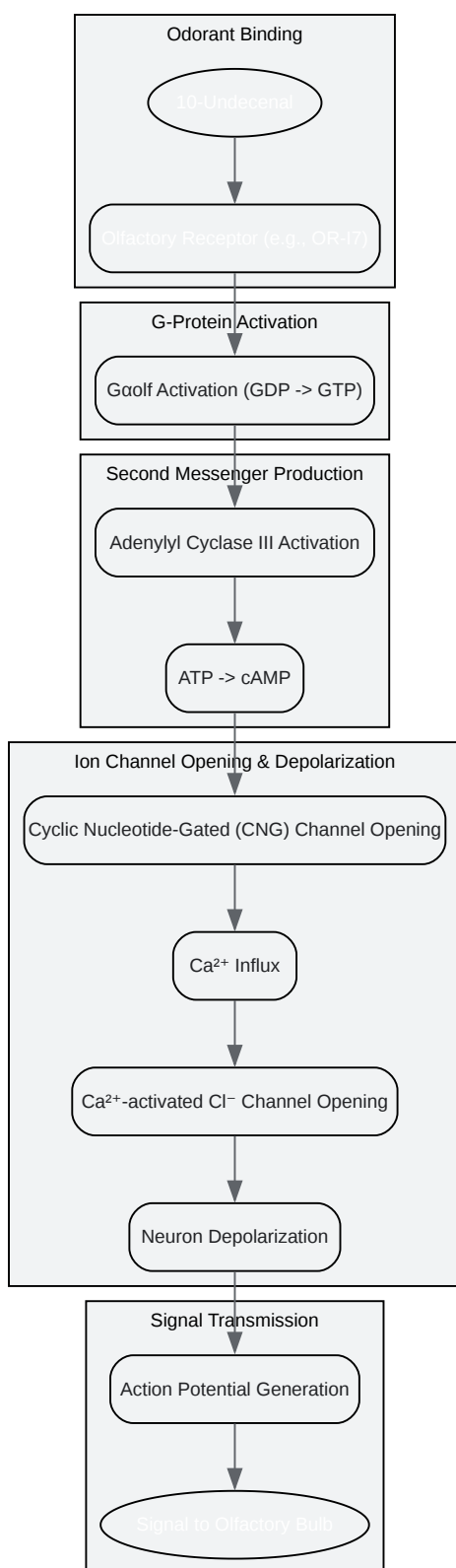
Mechanism of Olfactory Perception

The perception of **10-undecenal**, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).[9]

The Olfactory Signaling Pathway

The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade. The canonical olfactory signaling pathway is mediated by the G-protein G α olf.[9][10]

Simplified Olfactory Signaling Pathway for **10-Undecenal**



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Caption: The canonical G-protein coupled olfactory signaling pathway.

Steps in the Pathway:

- **Odorant Binding:** **10-undecenal** binds to a specific olfactory receptor, such as the rat OR-I7, which is known to be activated by aliphatic aldehydes.
- **G-Protein Activation:** This binding event causes a conformational change in the OR, which in turn activates the associated G-protein, G α olf, by promoting the exchange of GDP for GTP. [9][10]
- **Second Messenger Production:** The activated G α olf subunit dissociates and activates adenylyl cyclase type III, which catalyzes the conversion of ATP to cyclic AMP (cAMP). [9][10]
- **Ion Channel Gating:** cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations, primarily Ca $^{2+}$ and Na $^{+}$. [9]
- **Signal Amplification and Depolarization:** The influx of Ca $^{2+}$ opens Ca $^{2+}$ -activated chloride channels, resulting in an efflux of Cl $^{-}$ ions and further depolarization of the neuron's membrane.
- **Action Potential Generation:** If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed.

Conclusion

10-Undecenal is a cornerstone of the modern perfumer's palette, providing a unique and powerful aldehydic character. A thorough understanding of its chemical properties, synthesis, and the biological basis of its perception is essential for its effective and innovative use in fragrance creation. The protocols and data presented in this guide offer a comprehensive resource for professionals in the field, facilitating further research and development in the art and science of perfumery.

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